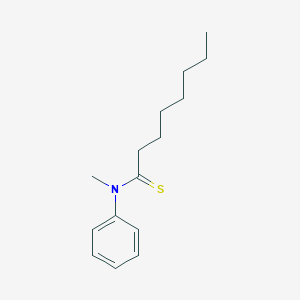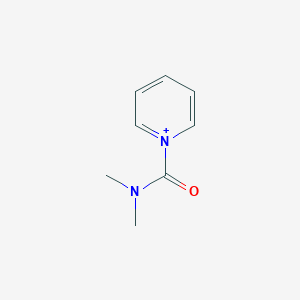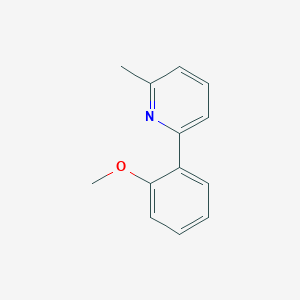
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile is an organic compound belonging to the furan derivatives family. This compound is characterized by its unique structure, which includes a furan ring substituted with phenyl groups and a nitrile group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile typically involves the reaction of cyclopropenone with β-keto esters. This reaction is often catalyzed by organocatalysts, leading to the formation of the desired furan derivative in moderate yield and low enantiomeric purity . The reaction conditions usually include the use of solvents like n-hexane and ethyl acetate, and the purification of the product is achieved through column chromatography or preparative thin-layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitrile group or the furan ring.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its potential biological activities suggest it could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets. The compound’s biological activities are likely due to its ability to interfere with specific biochemical pathways in microorganisms, leading to antibacterial and antifungal effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
- 2-(1-Benzofuran-2-yl)-5-propyl-4,5-diphenyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
Uniqueness
2-Oxo-4,5,5-triphenyl-2,5-dihydrofuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112084-65-8 |
|---|---|
Formule moléculaire |
C23H15NO2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-oxo-4,5,5-triphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C23H15NO2/c24-16-20-21(17-10-4-1-5-11-17)23(26-22(20)25,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clé InChI |
DGSOMCPCBJOGHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



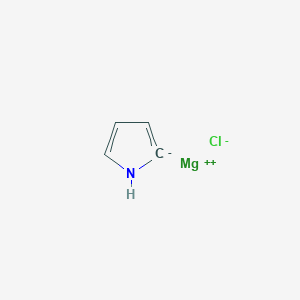
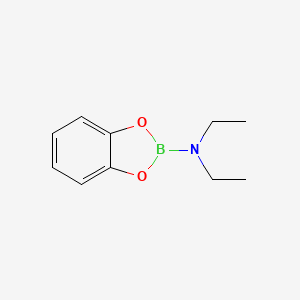

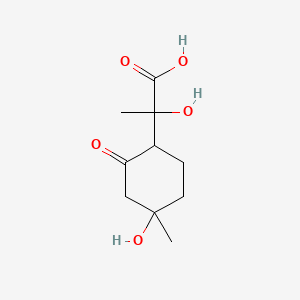

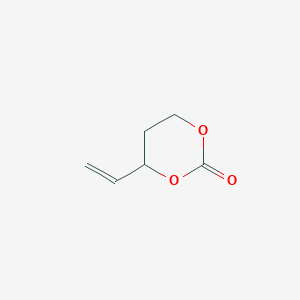
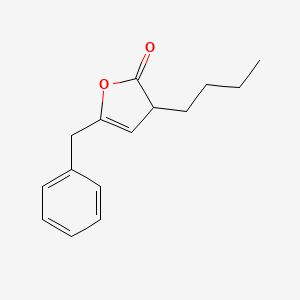
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
